molecular formula C12H16N2O4 B3982100 N-(2-hydroxypropyl)-N'-(3-methoxyphenyl)ethanediamide

N-(2-hydroxypropyl)-N'-(3-methoxyphenyl)ethanediamide

Cat. No. B3982100
M. Wt: 252.27 g/mol
InChI Key: RCPWXYOVTFNCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxypropyl)-N'-(3-methoxyphenyl)ethanediamide, also known as HPEA-EDA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by the reaction of 3-methoxyphenylacetic acid with 2-hydroxypropylamine and ethyl chloroformate. HPEA-EDA has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-N'-(3-methoxyphenyl)ethanediamide is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, studies have suggested that this compound may reduce inflammation, inhibit tumor cell growth, and improve cognitive function. This compound has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-hydroxypropyl)-N'-(3-methoxyphenyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, this compound also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2-hydroxypropyl)-N'-(3-methoxyphenyl)ethanediamide. One area of interest is the development of new drugs based on this compound. Researchers are also investigating the potential use of this compound in the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, there is ongoing research on the use of this compound in agriculture and materials science. Overall, this compound has the potential to be a versatile compound with many applications in various fields.

Scientific Research Applications

N-(2-hydroxypropyl)-N'-(3-methoxyphenyl)ethanediamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In materials science, this compound has been investigated for its potential use in the synthesis of new materials.

properties

IUPAC Name

N-(2-hydroxypropyl)-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8(15)7-13-11(16)12(17)14-9-4-3-5-10(6-9)18-2/h3-6,8,15H,7H2,1-2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPWXYOVTFNCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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